molecular formula C28H36N4O2S B1148962 (3AR,4R,7S,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 1318074-25-7

(3AR,4R,7S,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B1148962
CAS No.: 1318074-25-7
M. Wt: 492.67604
Attention: For research use only. Not for human or veterinary use.
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Description

(3AR,4R,7S,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C28H36N4O2S and its molecular weight is 492.67604. The purity is usually 95%.
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Mechanism of Action

Target of Action

R,R-Endo-lurasidone HCl, also known as Lurasidone, is an atypical antipsychotic that primarily targets Dopamine-2 (D2) , Serotonin 5-HT2A , and 5-HT7 receptors . It also displays partial agonism at 5-HT1A receptors and modest antagonism at noradrenergic α2A and α2C receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.

Mode of Action

Lurasidone acts as an antagonist at its primary targets. It binds with high affinity to the D2, 5-HT2A, and 5-HT7 receptors . As an antagonist, it blocks the activity of these receptors, preventing the neurotransmitters dopamine and serotonin from binding and exerting their effects . This action helps to balance the neurotransmitter levels in the brain, which can alleviate symptoms of schizophrenia and bipolar disorder .

Biochemical Pathways

The antagonistic action of Lurasidone on D2 and 5-HT2A receptors affects the dopaminergic and serotonergic pathways in the brain, which are involved in mood regulation and perception of reality . Its action on 5-HT7 receptors may also influence circadian rhythms and cognitive functions .

Pharmacokinetics

Lurasidone is administered orally and its pharmacokinetic profile requires administration with food . In healthy adults, a 40 mg dose results in peak plasma concentrations in 1-3 hours, and it has a mean elimination half-life of 18 hours . It is mostly eliminated in the feces and is approximately 99% bound to serum plasma proteins . Lurasidone’s pharmacokinetics are approximately dose proportional within the approved dosing range . It is principally metabolized by cytochrome P450 (CYP) 3A4 with minor metabolites .

Result of Action

The molecular and cellular effects of Lurasidone’s action result in the alleviation of symptoms associated with schizophrenia and bipolar disorder . By blocking the activity of D2, 5-HT2A, and 5-HT7 receptors, Lurasidone helps to balance the levels of dopamine and serotonin in the brain. This can reduce hallucinations, improve mood, and enhance cognitive function .

Properties

IUPAC Name

(1S,2S,6R,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXKDMSYBGKCJA-GGYSQDOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@@H]6[C@@H]7CC[C@@H](C7)[C@@H]6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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